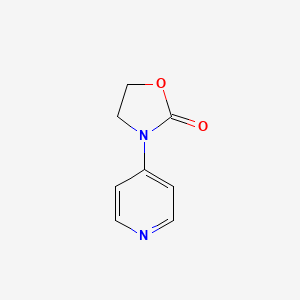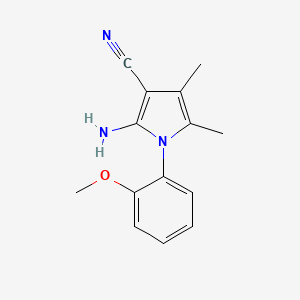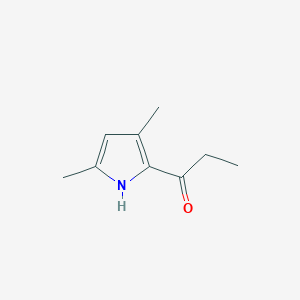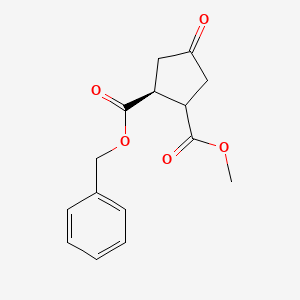![molecular formula C7H8ClN3O B12873863 Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
Benzo[d]isoxazole-3,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]isoxazole-3,4-diamine hydrochloride is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications .
Vorbereitungsmethoden
The synthesis of Benzo[d]isoxazole-3,4-diamine hydrochloride typically involves cyclization reactions. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes, often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Benzo[d]isoxazole-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Wissenschaftliche Forschungsanwendungen
Benzo[d]isoxazole-3,4-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Research indicates its potential use in developing drugs for treating cancer and other diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzo[d]isoxazole-3,4-diamine hydrochloride involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to the inhibition of key pathways involved in disease progression, such as the BRD4 pathway in cancer .
Vergleich Mit ähnlichen Verbindungen
Benzo[d]isoxazole-3,4-diamine hydrochloride is compared with other isoxazole derivatives, such as:
3-ethylbenzo[d]isoxazole: Known for its potent BRD4 binding activities.
5-methylisoxazole: Studied for its antimicrobial properties.
2,3,5-substituted isoxazoles: Known for their diverse biological activities, including anticancer and antiviral properties.
This compound stands out due to its specific binding properties and potential therapeutic applications in cancer treatment .
Eigenschaften
Molekularformel |
C7H8ClN3O |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
1,2-benzoxazole-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C7H7N3O.ClH/c8-4-2-1-3-5-6(4)7(9)10-11-5;/h1-3H,8H2,(H2,9,10);1H |
InChI-Schlüssel |
LAGSTHXQAGAXLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)ON=C2N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


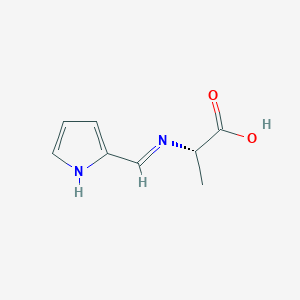
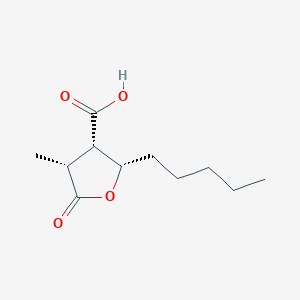
![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)
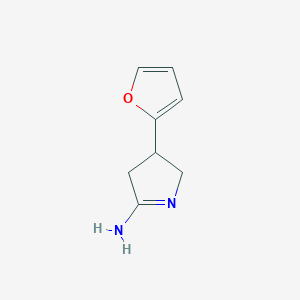


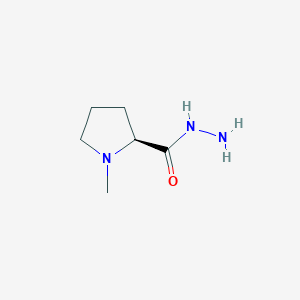
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
